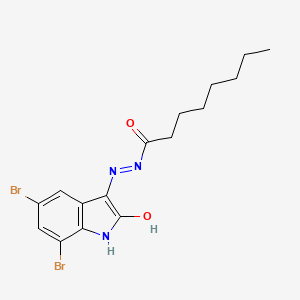

N'-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide is a synthetic organic compound characterized by its unique structure, which includes an indole core substituted with bromine atoms and an octanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

Hydrazone Formation: The brominated indole is reacted with octanehydrazide under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide involves its interaction with specific molecular targets. The bromine atoms and hydrazide moiety play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit enzymes or interact with DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

5,7-Dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one: Similar indole core with bromine substitutions.

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar structure with different substituents.

Uniqueness

N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide is unique due to its specific combination of bromine atoms and the octanehydrazide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of N’-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N'-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide is a novel compound belonging to the indole derivative class, known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound is synthesized through the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with octanehydrazide under acidic or basic conditions. Typically, the reaction is conducted in solvents such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Synthetic Route

| Step | Description |

|---|---|

| 1 | Combine 5,7-dibromo-2-oxoindoline-3-carbaldehyde and octanehydrazide in a solvent. |

| 2 | Heat the mixture under reflux for several hours. |

| 3 | Purify the product through recrystallization. |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in ResearchGate, the compound was tested against human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM, indicating potent anticancer properties .

Antimicrobial Activity

The compound also displays antimicrobial properties. Tests against various bacterial strains revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Research Findings

Recent studies have focused on elucidating the mechanism of action and optimizing the compound for enhanced efficacy. For instance:

- Caspase Activation : The compound was shown to activate caspase-3 and caspase-9 in treated cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in G0/G1 phase arrest in cancer cells, preventing further proliferation.

Future Directions

Ongoing research aims to explore:

- In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.

- Structure-activity relationship (SAR) : Modifying chemical structures to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N'-(5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)octanehydrazide with high purity?

- Methodology :

- Step 1 : React 5,7-dibromo-isatin with octanehydrazide under reflux conditions in aqueous ethanol (50% v/v) to form the hydrazone intermediate. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

- Step 2 : Purify the crude product via recrystallization from hot ethanol. Adjust solvent polarity to remove unreacted starting materials and byproducts.

- Purity Validation : Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the molecular geometry of this compound?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation of a chloroform/methanol (1:1) solution. Use SHELX software for structure refinement. Key parameters include intramolecular N–H⋯O hydrogen bonds (1.98–2.12 Å) and dihedral angles between indole and hydrazide moieties (e.g., 10.6°–72.6°) .

- Spectroscopic Confirmation : Compare experimental NMR (¹H/¹³C) and IR data with DFT-calculated spectra. Look for characteristic peaks: C=O stretch at ~1680 cm⁻¹ (IR) and indole NH resonance at δ 10.2–11.5 ppm (¹H NMR) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Anticancer Activity : Use MTT assays on leukemia (K562, CEM) and carcinoma (HeLa) cell lines. Calculate IC₅₀ values after 48-hour exposure. Include positive controls like doxorubicin .

- Antimicrobial Screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the indole C5/C7 positions to enhance target binding. Compare activity shifts using dose-response curves .

- Case Study : A 3,4,5-trimethoxy analog showed 10-fold higher potency (IC₅₀ = 0.8 μM) against HeLa cells due to improved hydrophobic interactions with kinase active sites .

Q. What experimental approaches elucidate the apoptosis-inducing mechanism of this compound?

- Methodology :

- Flow Cytometry : Perform Annexin V-FITC/PI staining to quantify early/late apoptotic cells. Validate with caspase-3/7 activation assays .

- Mitochondrial Dysfunction : Measure ΔΨm collapse using JC-1 dye. A >50% reduction in red/green fluorescence ratio indicates mitochondrial pathway involvement .

Q. How do computational tools aid in target identification?

- Methodology :

- Molecular Docking : Use AutoDock Vina to dock the compound into Bcl-2 or tubulin binding pockets. Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp34 in Bcl-2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

Q. How should researchers address contradictions in reported bioactivity data?

- Methodology :

- Variable Source : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

- Case Example : A study reported IC₅₀ = 5 μM (L1210 cells) vs. 20 μM (REH cells), attributed to differential expression of drug transporters. Validate via qPCR for ABCB1/MRP1 genes .

Q. What strategies mitigate polymorphism-related challenges in crystallography?

- Methodology :

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., DMSO, acetonitrile). Identify stable forms via PXRD and DSC (melting point ± 2°C indicates new polymorphs) .

- Data Collection : For twinned crystals, apply HKL-3000 to process data with Rint < 0.05. Refine using SHELXL with TWIN/BASF commands .

Properties

Molecular Formula |

C16H19Br2N3O2 |

|---|---|

Molecular Weight |

445.1 g/mol |

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]octanamide |

InChI |

InChI=1S/C16H19Br2N3O2/c1-2-3-4-5-6-7-13(22)20-21-15-11-8-10(17)9-12(18)14(11)19-16(15)23/h8-9,19,23H,2-7H2,1H3 |

InChI Key |

PVCLCDKAWZSMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2Br)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.